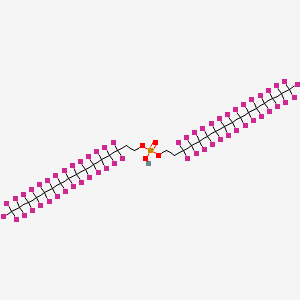
Pentamethylcyclopentadienylhafnium trichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentamethylcyclopentadienylhafnium trichloride is a chemical compound with the molecular formula C10H15Cl3Hf . It is a hafnium-based organometallic compound that is often used as a catalyst in various chemical reactions. The compound is known for its unique structure, which includes a pentamethylcyclopentadienyl ligand bonded to a hafnium atom, along with three chloride ions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pentamethylcyclopentadienylhafnium trichloride can be synthesized through a multi-step process. One common method involves the reaction of pentamethylcyclopentadiene with n-butyllithium in a solvent such as hexane or toluene. This reaction is carried out at low temperatures (around 0°C) and results in the formation of a lithium salt. This intermediate is then reacted with hafnium tetrachloride at room temperature, leading to the formation of this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis typically involves similar steps as those used in laboratory settings. The process may be scaled up to accommodate larger quantities, with careful control of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Pentamethylcyclopentadienylhafnium trichloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride ions can be substituted with other ligands, such as alkyl or aryl groups.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the hafnium center undergoes changes in oxidation state.
Common Reagents and Conditions
Common reagents used in reactions with this compound include alkyl halides, aryl halides, and other organometallic compounds. Reactions are typically carried out under inert atmosphere conditions (e.g., nitrogen or argon) to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of organohafnium compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Pentamethylcyclopentadienylhafnium trichloride has a wide range of applications in scientific research, including:
Catalysis: It is used as a catalyst in polymerization reactions, particularly in the production of polyolefins.
Material Science: The compound is used in the synthesis of advanced materials, such as hafnium-based ceramics and coatings.
Organometallic Chemistry:
Wirkmechanismus
The mechanism by which pentamethylcyclopentadienylhafnium trichloride exerts its effects is primarily through its role as a catalyst. The hafnium center can coordinate with various substrates, facilitating chemical transformations. The pentamethylcyclopentadienyl ligand stabilizes the hafnium center, allowing it to participate in a wide range of reactions. The chloride ions can be displaced by other ligands, enabling the compound to act as a versatile catalyst in different chemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cyclopentadienylhafnium trichloride
- Pentamethylcyclopentadienylzirconium trichloride
- Trichloro(pentamethylcyclopentadienyl)titanium
Uniqueness
Pentamethylcyclopentadienylhafnium trichloride is unique due to the presence of the pentamethylcyclopentadienyl ligand, which provides steric bulk and electronic effects that influence the reactivity of the hafnium center. This makes it distinct from other similar compounds, such as cyclopentadienylhafnium trichloride, which lacks the additional methyl groups .
Eigenschaften
Molekularformel |
C10H15Cl3Hf |
|---|---|
Molekulargewicht |
420.1 g/mol |
IUPAC-Name |
hafnium(4+);1,2,3,5,5-pentamethylcyclopenta-1,3-diene;trichloride |
InChI |
InChI=1S/C10H15.3ClH.Hf/c1-7-6-10(4,5)9(3)8(7)2;;;;/h1-5H3;3*1H;/q-1;;;;+4/p-3 |
InChI-Schlüssel |
FPJYSKZZAQRLIB-UHFFFAOYSA-K |
Kanonische SMILES |
CC1=[C-]C(C(=C1C)C)(C)C.[Cl-].[Cl-].[Cl-].[Hf+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



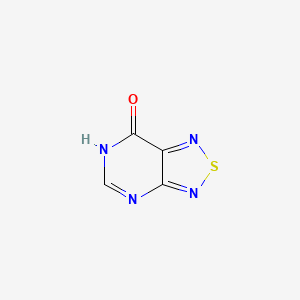

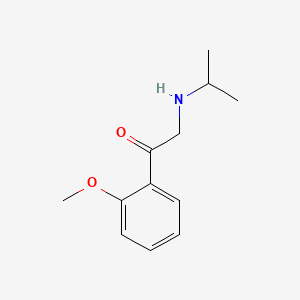
![(6aR,10aR)-9-Carboxy-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydro-6H-dibenzo[b,d]pyran-1-yl beta-D-glucopyranosiduronic acid](/img/structure/B13406833.png)
![2-Methyl-5-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B13406838.png)
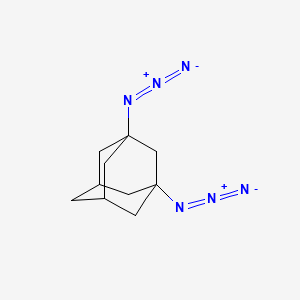
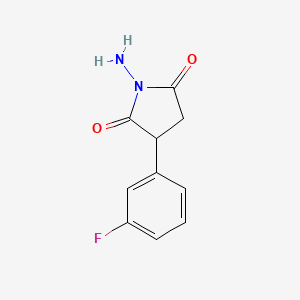
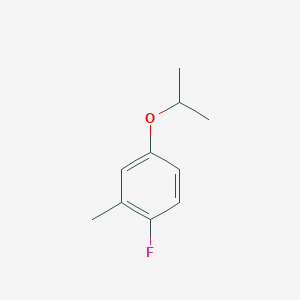
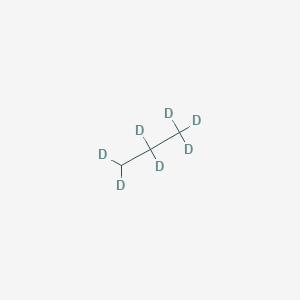
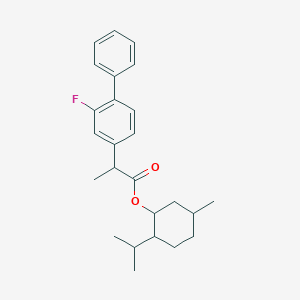
![Ethyl 3-amino-6-fluoro-9-methyl-4-oxo-4,9-dihydrothieno[2,3-b]quinoline-2-carboxylate](/img/structure/B13406865.png)
